2-Chloro-5-iodo-3-pyridinol

Description

Significance of Pyridinol Scaffolds in Advanced Organic Synthesis

Pyridinol scaffolds, which feature a pyridine (B92270) ring bearing a hydroxyl group, are significant building blocks in the realm of advanced organic synthesis. rsc.orgrsc.orgacs.org Their importance is rooted in their versatile chemical nature, which allows them to serve as precursors to a wide array of more complex molecules. The presence of both the nitrogen atom in the aromatic ring and the hydroxyl group provides multiple sites for chemical modification, making them valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. rsc.orgrsc.orgacs.org The development of synthetic pathways to create novel pyridinol-based antioxidants is an active area of research. rsc.org

Overview of Halogenated Pyridines in Chemical Innovation

Halogenated pyridines are a class of compounds that have garnered considerable attention in chemical innovation. The introduction of halogen atoms onto the pyridine ring serves to modulate the electronic properties and reactivity of the molecule. nih.govmdpi.com This functionalization is a key strategy in the design of new pharmaceuticals, agrochemicals, and specialized materials. nih.gov Halopyridines are considered fundamental building blocks, with the carbon-halogen bond providing a handle for a variety of cross-coupling reactions and other transformations, thereby enabling the construction of complex molecular architectures. nih.govchemicalbook.com The selective halogenation of pyridines remains a significant area of research, as it opens up avenues for creating novel and functionalized molecules. nih.govresearchgate.net

Electronic and Steric Influences on Pyridine Ring Reactivity

The reactivity of the pyridine ring is governed by a combination of electronic and steric effects. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing effect, which generally deactivates the ring towards electrophilic substitution compared to benzene. numberanalytics.comwikipedia.org This makes direct functionalization challenging under standard conditions. nih.govwikipedia.org

The position and nature of substituents further influence this reactivity. Electron-withdrawing groups, such as halogens, tend to decrease the electron density of the ring, making it more susceptible to nucleophilic attack. nih.govnih.gov Conversely, electron-donating groups can increase the ring's reactivity towards electrophiles. nih.gov Steric hindrance from bulky substituents can also direct incoming reagents to less hindered positions on the ring. numberanalytics.comnih.gov These electronic and steric factors are crucial in determining the regioselectivity of reactions involving the pyridine scaffold. nih.gov

Detailed Research Findings on 2-Chloro-5-iodo-3-pyridinol

While specific research on this compound is not extensively documented in publicly available literature, its chemical characteristics can be inferred from the analysis of its constituent parts and related compounds.

Chemical Structure and Properties

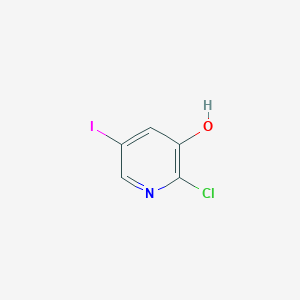

The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position, an iodine atom at the 5-position, and a hydroxyl group at the 3-position.

| Property | Value |

| Molecular Formula | C5H3ClINO |

| IUPAC Name | 2-Chloro-5-iodo-pyridin-3-ol |

This data is based on the chemical structure.

The presence of two different halogen atoms (chlorine and iodine) and a hydroxyl group on the pyridinol framework suggests a molecule with distinct electronic and reactive properties. The chlorine atom at the 2-position and the iodine atom at the 5-position are expected to influence the acidity of the pyridinolic proton and the susceptibility of the ring to nucleophilic and electrophilic attack.

Synthesis and Reactivity

A direct, documented synthesis for this compound is not readily found. However, a plausible synthetic route could be extrapolated from known pyridine chemistry. For instance, the synthesis of 2-chloro-5-hydroxypyridine (B185701) has been achieved from 2-chloro-5-iodopyridine (B1352245) through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent oxidation. tandfonline.com A similar strategy might be envisioned for the synthesis of the target molecule, potentially starting from a di-halogenated pyridine precursor.

The reactivity of this compound would be dictated by the interplay of its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The halogen substituents offer sites for various cross-coupling reactions, such as Suzuki or Negishi couplings, which are powerful methods for forming carbon-carbon bonds. chemicalbook.comresearchgate.net The iodine atom is generally more reactive in such cross-coupling reactions than the chlorine atom, which could allow for selective functionalization.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3ClINO |

|---|---|

Molecular Weight |

255.44 g/mol |

IUPAC Name |

2-chloro-5-iodopyridin-3-ol |

InChI |

InChI=1S/C5H3ClINO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H |

InChI Key |

VDPXEOQYQIYSNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)I |

Origin of Product |

United States |

Reaction Mechanisms and Transformational Chemistry of 2 Chloro 5 Iodo 3 Pyridinol

Mechanistic Investigations of Halogen Substitution Reactions

The presence of two different halogen atoms on the pyridinol ring, along with a hydroxyl group, offers multiple pathways for substitution reactions. The electronic properties of the pyridine (B92270) nucleus, combined with the nature of the substituents, govern the regioselectivity and reaction mechanism.

The pyridine ring is inherently electron-deficient, a characteristic that is intensified by the presence of electron-withdrawing halogen substituents. This electronic feature makes the ring susceptible to nucleophilic attack, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. In the case of 2-chloro-5-iodo-3-pyridinol, the chlorine atom at the 2-position is particularly activated towards SNAr. researchgate.net

The generally accepted mechanism for SNAr reactions on such systems involves the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen. This initial step, which often requires the disruption of the aromatic system, leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity is subsequently restored by the departure of the leaving group, in this case, the chloride ion. The stability of the Meisenheimer intermediate is a crucial factor in determining the reaction rate. For 2-chloropyridine (B119429) derivatives, the nitrogen atom in the ring helps to stabilize the negative charge in the intermediate through resonance. youtube.com

The reactivity of this compound in SNAr reactions is also influenced by the 3-hydroxyl group, which can exist in tautomeric equilibrium with its pyridone form. The position of this equilibrium can affect the electron density of the ring and, consequently, its susceptibility to nucleophilic attack. Reactions of this type are common in the synthesis of substituted pyridines, where the chlorine at the 2- or 4-position is displaced by various nucleophiles such as amines, alkoxides, or thiolates. nih.gov

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation. The electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic than benzene. handwiki.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, which further deactivates the ring towards electrophilic attack. youtube.com

However, the presence of the electron-donating hydroxyl group at the 3-position can significantly activate the pyridine ring towards EAS. chegg.comyoutube.com The hydroxyl group is an ortho-, para-directing activator, which would direct incoming electrophiles to the 2-, 4-, and 6-positions. In this compound, the 2-position is already substituted. The directing effects of the existing substituents would therefore play a crucial role in determining the site of any further halogenation.

The chloro and iodo groups are deactivating but also ortho-, para-directing. A comprehensive analysis of the directing effects of all three substituents would be necessary to predict the regiochemical outcome of an electrophilic halogenation reaction. It is plausible that a mixture of products would be formed, and achieving high selectivity might require specific reaction conditions or the use of a directing group strategy. The direct electrophilic halogenation of this compound is not extensively documented, likely due to the inherent complexities of controlling the regioselectivity on such a substituted pyridine ring.

Cross-Coupling Chemistry of Halogenated Pyridinol Systems

The halogenated nature of this compound makes it an excellent candidate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of halogenated aromatic and heteroaromatic compounds. sigmaaldrich.com For a substrate like this compound, which possesses two different halogens, the chemoselectivity of the reaction is a key consideration. In palladium-catalyzed couplings, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. acs.org This difference in reactivity allows for selective functionalization at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations. researchgate.net

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organometallic reagent with the resulting palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.

Suzuki Coupling: This reaction involves the coupling of the halo-pyridinol with an organoboron reagent in the presence of a palladium catalyst and a base. For this compound, the Suzuki reaction would be expected to occur selectively at the 5-position. mdpi.com

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. Similar to the Suzuki reaction, the greater reactivity of the C-I bond would direct the coupling to the 5-position of the pyridinol ring.

Heck Reaction: In the Heck reaction, the halo-pyridinol would be coupled with an alkene. The regioselectivity would again be governed by the preferential oxidative addition of palladium to the C-I bond.

| Coupling Reaction | Typical Reagents and Conditions | Expected Product |

| Suzuki | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Heat | 2-Chloro-5-aryl-3-pyridinol |

| Stille | Arylstannane, Pd(PPh₃)₄, LiCl, Toluene, Heat | 2-Chloro-5-aryl-3-pyridinol |

| Heck | Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, Heat | 2-Chloro-5-alkenyl-3-pyridinol |

This table presents hypothetical reaction conditions based on general procedures for similar substrates.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods. ucla.edu Nickel catalysts can exhibit unique reactivity and selectivity profiles, sometimes enabling transformations that are challenging with palladium. nih.gov

In the context of this compound, nickel catalysis could potentially offer alternative pathways for cross-coupling. For instance, nickel catalysts have been shown to be effective in the coupling of 2-chloropyridines with various organometallic reagents and alkyl halides. nih.govrsc.org Depending on the reaction conditions and the ligand used, nickel catalysts might display different chemoselectivity between the C-I and C-Cl bonds compared to palladium. This could potentially allow for the selective functionalization of either halogen under specific conditions. Nickel-catalyzed reductive cross-coupling reactions, which involve the coupling of two different electrophiles, could also be a viable strategy for the derivatization of this dihalogenated pyridinol. acs.org

Diverse Reactivity Profiles and Novel Transformations

Beyond substitution and cross-coupling at the halogen positions, the functional groups of this compound allow for a range of other transformations.

The hydroxyl group at the 3-position can undergo O-alkylation or O-acylation to introduce a variety of substituents. It can also be converted into a triflate (OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions, thereby providing an additional handle for functionalization.

The pyridine nitrogen atom can be oxidized to an N-oxide. This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. youtube.com The N-oxide can be readily reduced back to the pyridine, making it a useful strategy for achieving alternative substitution patterns.

Given its array of functional groups, this compound can serve as a versatile building block in the synthesis of more complex molecules. Its potential for selective, stepwise functionalization at the C-5, C-2, and O-3 positions makes it a valuable intermediate in the construction of polysubstituted pyridine derivatives for applications in medicinal chemistry, agrochemistry, and materials science. nih.gov

Formation of Organometallic Intermediates via Halogen-Metal Exchange

Halogen-metal exchange is a fundamental and powerful reaction in organometallic chemistry used to convert organic halides into highly reactive organometallic reagents. wikipedia.org This transformation is particularly efficient for aryl iodides and bromides when treated with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu

In the case of this compound, the molecule possesses two different halogen atoms: a chlorine atom at the C2 position and an iodine atom at the C5 position. The rate of halogen-metal exchange is significantly faster for heavier halogens, following the general trend I > Br > Cl. wikipedia.org This pronounced difference in reactivity allows for highly regioselective metalation.

When this compound is treated with one equivalent of an organolithium reagent at low temperatures (typically -78 °C), the exchange occurs preferentially at the C5 position, replacing the iodine atom. This selectivity is due to the lower bond energy and higher polarizability of the C-I bond compared to the C-Cl bond. The resulting organometallic intermediate is the 2-chloro-5-lithio-3-pyridinol derivative. This intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position, a strategy crucial in synthetic chemistry. rsc.org

The reaction is kinetically controlled, and its efficiency is influenced by several factors, including the choice of organolithium reagent, solvent, and temperature, as detailed in the table below. harvard.edusouthasiacommons.net

Table 1: Factors Influencing Halogen-Metal Exchange on this compound Below is an interactive table summarizing key parameters for the selective formation of 2-chloro-5-lithio-3-pyridinol.

| Parameter | Influence on Reaction | Optimal Conditions | Rationale |

|---|---|---|---|

| Organolithium Reagent | Affects reactivity and selectivity. | n-BuLi or s-BuLi | Provides a good balance of reactivity for C-I exchange without significantly competing with the C-Cl bond at low temperatures. |

| Temperature | Crucial for controlling selectivity. | -78 °C to -100 °C | Low temperatures suppress side reactions, such as attack at the C-Cl bond or reaction with the pyridinol proton. |

| Solvent | Stabilizes the organometallic intermediate. | Anhydrous ethereal solvents (e.g., THF, Diethyl ether) | Coordinating solvents solvate the lithium cation, enhancing the reactivity of the organolithium reagent and stabilizing the product. |

| Selectivity | Determines the site of metalation. | High selectivity for the C5-I position | The C-I bond is inherently more reactive towards halogen-metal exchange than the C-Cl bond. wikipedia.org |

Redox Transformations and Elimination Reactions within the Halopyridinol Scaffold

The halopyridinol scaffold of this compound is susceptible to various redox transformations, primarily involving the carbon-halogen bonds. Elimination reactions, in the classical sense of forming a double bond within the aromatic ring, are not feasible without disrupting the aromatic system.

Redox Transformations: The primary redox reactions for this scaffold are reductive dehalogenations. Both the chloro and iodo substituents can be removed and replaced with hydrogen atoms using appropriate reducing agents.

Selective Reductive Deiodination: The carbon-iodine bond is weaker than the carbon-chlorine bond, allowing for its selective reduction. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source can preferentially cleave the C-I bond while leaving the C-Cl bond intact. Other reagents like zinc dust in acetic acid can also achieve this transformation.

Complete Reductive Dehalogenation: More potent reducing conditions, such as using a stronger catalyst, higher hydrogen pressure, or more reactive metals, can lead to the removal of both halogen atoms, yielding 3-pyridinol.

Elimination Reactions: Standard β-elimination reactions, such as E1 and E2 mechanisms, require an sp³-hybridized carbon adjacent to the leaving group, which is not present in the aromatic pyridine ring. utdallas.edu Therefore, direct elimination of HCl or HI from the this compound scaffold to create an additional π-bond within the ring (forming a pyridyne) is an energetically demanding process that requires exceptionally harsh conditions, such as very strong bases (e.g., sodium amide) at high temperatures, and is not a typical transformation for this compound under standard laboratory conditions.

Reductive elimination is a mechanistic step often observed in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), where the halopyridine would first undergo oxidative addition to a metal center. However, this is a transformation of an organometallic complex rather than a direct elimination reaction of the halopyridinol scaffold itself.

Table 2: Summary of Potential Redox Reactions This interactive table outlines the primary redox transformations applicable to the this compound scaffold.

| Reaction Type | Reagents & Conditions | Product | Selectivity |

|---|---|---|---|

| Reductive Deiodination | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate. | 2-Chloro-3-pyridinol | High selectivity for the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond. |

| Reductive Dechlorination | More forcing conditions (e.g., stronger catalyst, higher H₂ pressure) after initial deiodination. | 3-Pyridinol | Generally occurs after the more labile C-I bond has been cleaved. |

| Complete Dehalogenation | Strong reducing agents (e.g., Raney Nickel, high-pressure hydrogenation). | 3-Pyridinol | Non-selective removal of both halogen atoms. |

Acid Hydrolysis of Halogenated Pyridine Frameworks

The hydrolysis of halogenated pyridines, particularly those with halogens at the α- (C2, C6) or γ- (C4) positions, is a well-documented transformation that proceeds via a nucleophilic aromatic substitution mechanism. acs.org This reactivity is significantly enhanced under acidic conditions.

For this compound, the chlorine atom is located at the C2 (α) position, making it susceptible to acid-catalyzed hydrolysis. The mechanism involves the initial protonation of the pyridine ring nitrogen. This protonation increases the electron deficiency of the aromatic ring, making it more susceptible to attack by a weak nucleophile like water. acs.org

The key steps are:

Protonation: The pyridine nitrogen is protonated by the acid, forming a pyridinium (B92312) ion.

Nucleophilic Attack: A water molecule attacks the C2 carbon, which is activated by both the adjacent protonated nitrogen and the electronegative chlorine atom.

Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The chloride ion is eliminated, and a proton is lost from the attacking water molecule to regenerate the aromatic system, yielding 5-iodo-2,3-dihydroxypyridine. This product will exist in equilibrium with its more stable tautomeric form, 5-iodo-3-hydroxy-2(1H)-pyridone.

In contrast, the iodine atom at the C5 (β) position is significantly less reactive towards hydrolysis under these conditions. The electronic activation provided by the protonated ring nitrogen is most pronounced at the α and γ positions, with a much smaller effect at the β position. Therefore, acid hydrolysis of this compound proceeds with high regioselectivity to replace the C2-chloro group. acs.org

Table 3: Relative Reactivity Towards Acid Hydrolysis The interactive table below compares the susceptibility of the C2-Cl and C5-I bonds in this compound to hydrolysis under acidic conditions.

| Position & Halogen | Relative Reactivity | Product of Hydrolysis | Rationale |

|---|---|---|---|

| C2-Chloro | High | 5-Iodo-3-hydroxy-2(1H)-pyridone | The C2 (α) position is electronically activated towards nucleophilic attack upon protonation of the ring nitrogen. acs.org |

| C5-Iodo | Very Low | No reaction under typical conditions | The C5 (β) position is not significantly activated by nitrogen protonation, making the C-I bond resistant to cleavage by water. |

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Iodo 3 Pyridinol

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Chloro-5-iodo-3-pyridinol. These calculations provide detailed information about the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) and Ab Initio methods, such as Hartree-Fock (HF), are cornerstone computational approaches for investigating molecular systems. nih.gov For molecules similar to this compound, such as other substituted pyridines and quinolines, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide reliable results for optimized molecular structures and vibrational frequencies. nih.govresearchgate.net These calculations can determine key geometric parameters, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, in related chloro-substituted heterocyclic compounds, the C-Cl bond length is a critical parameter that can be accurately predicted. nih.gov While the Hartree-Fock method is a foundational Ab Initio approach, DFT methods like B3LYP often provide a better correlation between calculated and experimental vibrational spectra. nih.gov

Table 1: Representative Theoretical Bond Lengths in Related Heterocyclic Compounds

| Bond | Typical Calculated Bond Length (Å) | Basis Set Example |

|---|---|---|

| C-Cl | 1.751 | B3LYP/6-311++G(d,p) |

| C-I | ~2.10 - 2.15 | DFT Methods |

| C-O (hydroxyl) | ~1.35 - 1.38 | DFT Methods |

| C-N (in ring) | ~1.33 - 1.38 | DFT Methods |

| O-H | ~0.96 - 0.98 | DFT Methods |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. For various heterocyclic compounds, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net In many aromatic and heterocyclic systems, the HOMO is often a π-orbital distributed over the ring system, while the LUMO is a π*-orbital.

Table 2: Illustrative Frontier Orbital Energies and Properties for a Substituted Pyridine (B92270)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

Note: These values are representative examples for a substituted pyridine to illustrate the concepts and are not specific to this compound.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue represents positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making them potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group.

Studies on Intermolecular Interactions and Non-Covalent Bonding (e.g., Halogen Bonding)

Computational studies are instrumental in investigating non-covalent interactions, which play a crucial role in the supramolecular chemistry and crystal packing of molecules. For this compound, which contains both chlorine and iodine atoms, the potential for halogen bonding is significant. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. Theoretical methods can be used to model and quantify the strength and nature of these interactions. Additionally, hydrogen bonding involving the hydroxyl group is another critical intermolecular force that would be investigated computationally. Hirshfeld surface analysis, derived from crystallographic data and complemented by DFT, can be used to visualize and quantify these intermolecular contacts. researchgate.net

Prediction of Regioselectivity and Proposed Reaction Pathways

Quantum mechanical simulations are employed to predict the regioselectivity of chemical reactions. optibrium.com By calculating the activation energies for different potential reaction pathways, it is possible to determine the most likely site of reaction on the this compound molecule. For instance, in nucleophilic substitution reactions on chloropyridines, the selection of the appropriate LUMO or LUMO+1 is key to correctly correlating theoretical predictions with observed reactivity trends. wuxiapptec.com Fukui functions, derived from DFT calculations, are another tool used to identify the most reactive sites within a molecule for various types of reactions. nih.gov

Theoretical Modeling of Spectroscopic Properties and Vibrational Analysis

Computational methods are widely used to predict and interpret spectroscopic data. For this compound, DFT calculations can be used to compute its theoretical vibrational (infrared and Raman) spectra. nih.gov The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of particular functional groups. nih.gov For example, the characteristic stretching frequency of the C=O group in related compounds is often shifted due to hydrogen bonding, a phenomenon that can be accurately modeled by DFT. researchgate.net

Applications and Advanced Chemical Transformations of 2 Chloro 5 Iodo 3 Pyridinol in Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of 2-Chloro-5-iodo-3-pyridinol in organic synthesis stems from the distinct reactivity of its functional groups. The chloro, iodo, and hydroxyl groups can be selectively manipulated under different reaction conditions, enabling the stepwise and controlled introduction of various substituents. This "orthogonal" reactivity is a key feature that allows chemists to use this molecule as a template to build up molecular complexity.

The pyridine (B92270) ring of this compound serves as a robust platform for the construction of more elaborate heterocyclic systems. The inherent reactivity of the halogen and hydroxyl substituents facilitates annulation reactions, where additional rings are fused onto the pyridine core. For instance, the hydroxyl group can participate in condensation reactions with bifunctional reagents to form fused oxazine or oxazole rings. Furthermore, the halogen atoms can be utilized in transition-metal-catalyzed cross-coupling reactions to introduce side chains that can subsequently undergo cyclization to generate polycyclic aromatic systems.

The synthesis of complex heterocyclic compounds is of significant interest due to their prevalence in biologically active molecules. The ability to use this compound as a starting point provides a convergent and efficient route to novel molecular entities with potential applications in drug discovery and materials science.

The term "orthogonal functionalization" refers to the selective reaction of one functional group in the presence of others. This compound is an excellent example of a scaffold that allows for such selective chemistry. The differential reactivity of the C-Cl and C-I bonds in transition-metal-catalyzed cross-coupling reactions is a well-established principle. The C-I bond is generally more reactive than the C-Cl bond in reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of a substituent at the 5-position while leaving the 2-chloro group intact for subsequent transformations.

Similarly, the hydroxyl group at the 3-position can be selectively protected or converted to other functional groups, such as an ether or an ester, independently of the halogen substituents. This orthogonal reactivity allows for a modular approach to the synthesis of highly substituted pyridines, where different fragments can be introduced in a specific order to achieve the desired target molecule.

Design and Development of Tailored Pyridine-Based Architectures

The ability to precisely control the substitution pattern on the pyridine ring is crucial for tailoring the properties of the final molecule. This compound provides the necessary handles to achieve this level of control, enabling the design and synthesis of pyridine-based architectures with specific electronic, steric, and pharmacological properties.

The synthesis of multiply substituted pyridines can be achieved through a series of sequential reactions starting from this compound. A typical synthetic strategy would involve the initial selective functionalization of the more reactive C-I bond, followed by modification of the C-Cl bond. The hydroxyl group can be manipulated at any stage of the synthesis, depending on the desired outcome and the compatibility of the functional groups.

| Position | Functional Group | Potential Transformations |

| 2 | Chloro | Nucleophilic aromatic substitution, cross-coupling reactions |

| 3 | Hydroxyl | Etherification, esterification, conversion to triflate |

| 5 | Iodo | Cross-coupling reactions (Suzuki, Stille, Sonogashira), lithiation |

| This interactive table summarizes the reactivity at each position of the this compound scaffold. |

Beyond the simple substitution of the halogen and hydroxyl groups, the pyridinol scaffold itself can be strategically derivatized. The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can alter the reactivity of the ring and provide new avenues for functionalization. For example, the formation of a pyridine N-oxide can activate the positions ortho and para to the nitrogen for nucleophilic attack.

The combination of these derivatization strategies allows for the creation of a vast library of novel pyridine derivatives from a single, readily accessible starting material. This diversity is essential for screening programs in drug discovery and for the development of new materials with tailored properties.

Intermediates in the Synthesis of Specific Advanced Molecules

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of advanced molecules. Its structural motifs are found in numerous compounds with important biological activities. For example, substituted pyridinols are known to be key components in certain classes of non-opioid analgesic agents.

The ability to introduce a wide range of substituents at specific positions on the pyridine ring allows for the fine-tuning of the pharmacological profile of a lead compound. The chloro and iodo groups can be replaced with various aryl, alkyl, or amino groups through cross-coupling and amination reactions, respectively. The hydroxyl group can be modified to improve solubility or to introduce a point of attachment for a linker or a prodrug moiety.

| Advanced Molecule Class | Potential Role of this compound |

| Pharmaceuticals | Core scaffold for building kinase inhibitors, GPCR modulators, and other therapeutic agents. |

| Agrochemicals | Precursor for herbicides, fungicides, and insecticides with enhanced potency and selectivity. |

| Organic Electronics | Building block for the synthesis of novel organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) materials. |

| This interactive table illustrates the potential applications of this compound as an intermediate in the synthesis of advanced molecules. |

No Publicly Available Research Found for this compound

Following a comprehensive review of publicly available scientific literature and chemical databases, no specific research or data could be found for the chemical compound This compound .

Despite extensive searches for its applications in organic synthesis, including its potential role as a precursor for biologically active compounds or as a building block for agrochemical and material science intermediates, no research findings, synthetic pathways, or advanced chemical transformations involving this specific molecule have been documented in the accessible literature.

The initial search yielded information on structurally related compounds, such as 2-Chloro-5-iodo-3-nitropyridine and 3-Chloro-5-iodo-2-pyridinol. However, due to the strict focus of the inquiry solely on this compound, and the absence of any data pertaining to this exact compound, the requested article on its applications and advanced chemical transformations cannot be generated.

It is possible that research on this compound exists in proprietary databases or internal research that is not publicly disclosed. However, based on the available information, there is no scientific basis upon which to construct an article detailing its use in synthetic chemistry.

Future Research Directions in 2 Chloro 5 Iodo 3 Pyridinol Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridinols is a cornerstone of many chemical research programs. While methods exist for the synthesis of related compounds like 2-chloro-5-hydroxypyridine (B185701), future research for 2-Chloro-5-iodo-3-pyridinol should prioritize the development of more efficient and environmentally benign synthetic routes. tandfonline.compsu.educhemicalbook.com Current approaches often rely on multi-step procedures which may involve harsh reagents and generate significant waste.

Future synthetic strategies could focus on:

Green Chemistry Principles: Employing less hazardous solvents, reducing the number of synthetic steps (process intensification), and improving atom economy will be crucial. This includes exploring catalytic methods that can replace stoichiometric reagents.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Novel Starting Materials: Investigating alternative and more readily available starting materials could significantly reduce the cost and environmental impact of the synthesis. For instance, exploring direct C-H activation and functionalization of simpler pyridine (B92270) derivatives could provide a more direct route to this compound.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Halogenation | High regioselectivity, milder reaction conditions, reduced waste. | Development of catalysts with high turnover numbers and selectivity for the specific positions on the pyridinol ring. |

| Flow Synthesis | Enhanced safety, precise control of reaction parameters, scalability. | Optimization of reactor design and reaction conditions for this specific multistep synthesis. |

| Direct C-H Functionalization | Increased atom economy, fewer synthetic steps. | Achieving high regioselectivity in the presence of multiple reactive sites on the pyridine ring. |

Advanced Mechanistic Investigations for Complex Reaction Pathways

A deep understanding of the reaction mechanisms governing the transformations of this compound is paramount for controlling its reactivity and designing novel applications. The interplay of the electron-withdrawing chloro and iodo groups with the electron-donating hydroxyl group can lead to complex and potentially unexpected reaction pathways.

Future mechanistic studies should involve:

Kinetic Analysis: Detailed kinetic studies of key reactions will help to elucidate the rate-determining steps and the influence of various reaction parameters.

Spectroscopic Identification of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, can aid in the detection and characterization of short-lived intermediates.

Isotopic Labeling Studies: These studies can provide definitive evidence for proposed reaction mechanisms by tracing the path of specific atoms throughout a reaction.

Computational Design and Discovery of Novel Halogenated Pyridinol Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with desired properties. nih.gov By leveraging computational methods, researchers can design and screen virtual libraries of novel halogenated pyridinol derivatives based on the this compound scaffold.

Key areas for future computational research include:

Predictive Modeling: Developing accurate quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physicochemical properties of new derivatives.

Reaction Pathway Modeling: Using density functional theory (DFT) and other quantum chemical methods to model reaction pathways, predict reaction outcomes, and guide the design of more efficient synthetic routes.

Virtual Screening: High-throughput virtual screening of large compound libraries against biological targets can identify promising candidates for further experimental investigation.

| Computational Tool | Application in Pyridinol Research | Expected Outcome |

| QSAR/QSPR | Predicting biological activity and physical properties. | Identification of derivatives with enhanced desired characteristics. |

| DFT Calculations | Modeling reaction mechanisms and transition states. | Deeper understanding of reactivity and guidance for synthetic optimization. |

| Molecular Docking | Simulating the binding of derivatives to biological targets. | Prioritization of compounds for synthesis and biological testing. |

Exploration of Undiscovered Chemical Reactivity and Transformations

The unique electronic and steric properties of this compound suggest that it may participate in a variety of undiscovered chemical reactions and transformations. The presence of three distinct functional groups (chloro, iodo, and hydroxyl) on the pyridine ring provides multiple handles for chemical modification.

Future exploratory research could focus on:

Cross-Coupling Reactions: Investigating the selective participation of the chloro and iodo substituents in various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Directed Ortho-Metalation: Utilizing the hydroxyl group to direct metalation to the adjacent positions on the pyridine ring, enabling further functionalization.

Ring Transformation Reactions: Exploring conditions that could induce rearrangement or transformation of the pyridine ring itself, leading to novel heterocyclic scaffolds.

Integration of this compound into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.comnih.gov The functional group handles on this compound make it an excellent candidate for inclusion in MCRs.

Future research in this area should aim to:

Develop Novel MCRs: Design and optimize new MCRs where this compound serves as a key building block.

Synthesize Complex Molecular Scaffolds: Utilize MCRs to rapidly generate libraries of complex molecules with diverse structures and potential biological activities. The products of such reactions could be valuable in medicinal chemistry and materials science.

Post-MCR Modifications: Explore further transformations of the MCR products to create even greater molecular diversity from a single, efficient reaction.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-5-iodo-3-pyridinol, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves halogenation or cross-coupling reactions. For example:

- Iodination of pyridine precursors : Direct iodination at the 5-position using iodine monochloride (ICl) in acetic acid at 60–80°C .

- Chlorine substitution : Reacting 5-iodo-3-pyridinol with phosphoryl chloride (POCl₃) under reflux to introduce the chloro group at the 2-position .

- Optimization : Yield is sensitive to stoichiometry (excess ICl increases side products) and temperature control (higher temperatures may degrade the pyridine ring). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for aromatic protons (δ 7.8–8.5 ppm) and hydroxyl groups (broad peak at δ 10–12 ppm). ¹³C NMR confirms halogen positions via deshielding effects .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H]+ at m/z 270.89) and isotopic patterns for iodine (characteristic 1:1 ratio for ¹²⁷I) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) achieve >95% purity with retention times ~8.2 minutes .

Advanced: How can conflicting data in the compound’s solubility and stability profiles be resolved?

Answer:

Contradictions often arise from solvent polarity and storage conditions:

- Solubility : The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (50 mg/mL). Conflicting reports may stem from impurities or residual solvents. Use Karl Fischer titration to confirm water content .

- Stability : Decomposes under UV light (λ < 400 nm) via C-I bond cleavage. Store in amber vials under nitrogen at –20°C. Monitor degradation via TLC (Rf shift) or LC-MS for iodinated byproducts .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

Key challenges include competing substitution at chloro vs. iodo sites:

- Directed metalation : Use LDA (lithium diisopropylamide) at –78°C to selectively deprotonate the hydroxyl group, enabling regioselective functionalization at the 5-iodo position .

- Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/water (3:1) at 80°C. Iodo groups react preferentially over chloro groups under these conditions .

Advanced: How can computational modeling predict the reactivity of this compound in drug design?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps. The electron-withdrawing Cl and I groups create a π-deficient ring, favoring nucleophilic attack at the 4-position .

- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The hydroxyl group forms hydrogen bonds with active-site residues, while halogens enhance hydrophobic contacts .

Basic: What are the key safety considerations when handling this compound?

Answer:

- Toxicity : Acute exposure risks include skin irritation and respiratory distress. Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Neutralize acidic/basic residues before incineration. Iodinated compounds require specialized treatment to avoid environmental iodine accumulation .

Advanced: How does the compound’s halogen arrangement influence its biological activity?

Answer:

- Iodine’s role : The 5-iodo group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

- Chloro vs. fluoro analogs : Replace iodine with fluorine (e.g., 2-chloro-5-fluoro-3-pyridinol) to reduce molecular weight (MW 146.55 vs. 270.89) but at the cost of lower electrophilicity .

Advanced: What analytical techniques differentiate this compound from its structural isomers?

Answer:

- X-ray crystallography : Resolves positional ambiguity (e.g., 2-chloro-6-iodo vs. 2-chloro-5-iodo) via unit cell parameters and halogen bond distances .

- IR spectroscopy : The hydroxyl stretch (3200–3400 cm⁻¹) and C-I vibration (500–600 cm⁻¹) provide distinct fingerprints compared to chloro-dominant isomers .

Basic: What are the documented applications of this compound in medicinal chemistry?

Answer:

- Antimicrobial agents : Derivatives inhibit Staphylococcus aureus (MIC 8 µg/mL) by targeting enoyl-ACP reductase .

- Kinase inhibitors : The hydroxyl group chelates Mg²⁺ in ATP-binding pockets, as seen in JAK2 inhibitor analogs .

Advanced: How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.